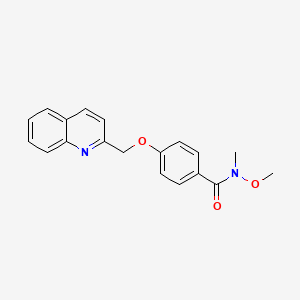

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-

Description

The compound "Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-" is a benzamide derivative featuring a unique substitution pattern. Its structure includes:

Properties

IUPAC Name |

N-methoxy-N-methyl-4-(quinolin-2-ylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-21(23-2)19(22)15-8-11-17(12-9-15)24-13-16-10-7-14-5-3-4-6-18(14)20-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQQENXEYGEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657991 | |

| Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-14-1 | |

| Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- typically involves the reaction of N-methoxy-N-methylbenzamide with a quinolinylmethoxy derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and quinolinylmethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinylmethoxy derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- involves its interaction with specific molecular targets. The quinolinylmethoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Quinoline vs.

- N-Substituents : The N-methoxy-N-methyl group in the target compound contrasts with simpler amides (e.g., Rip-B in ). This substitution likely reduces hydrolysis susceptibility, improving pharmacokinetics .

Crystallographic and Conformational Insights

- Amidine Conjugation : demonstrates that methoxy groups on benzamidines alter N-C-N bond delocalization, which could influence the target compound’s electronic profile and binding modes .

- Hydrogen-Bonding Networks : Weak intermolecular interactions (e.g., C–H⋯O) in benzamide crystals () suggest that the target compound may form stable solid-state structures, aiding in formulation development .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The compound Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a notable example, exhibiting a range of biological effects that warrant detailed exploration. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can be represented as follows:

- Molecular Formula : C_{15}H_{16}N_{2}O_{3}

- Molecular Weight : 272.30 g/mol

- CAS Number : 871708-18-8

This compound features a benzamide core with a methoxy and methyl substitution at the nitrogen atom and a quinoline-derived moiety that enhances its biological interactions.

Antiviral Activity

Research indicates that benzamide derivatives can exhibit antiviral properties against various viruses. For instance, compounds similar to Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- have been reported to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the modulation of intracellular proteins such as APOBEC3G (A3G) .

In vitro studies demonstrated that certain benzamide derivatives showed significant inhibitory effects on HBV with IC50 values in the micromolar range. The following table summarizes the antiviral activity of related benzamide compounds:

| Compound Name | Target Virus | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| IMB-0523 | HBV | 1.99 | 58 |

| Lamivudine | HBV | 7.37 | 52 |

Anticancer Activity

Benzamide derivatives have also been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation and survival. For example, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell signaling pathways.

- Receptor Modulation : It has potential effects on receptors associated with inflammation and immune responses.

- Intracellular Signaling : By modulating intracellular pathways, it can influence cell cycle progression and apoptosis.

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of benzamide derivatives against HBV, researchers synthesized several compounds and tested their effects on HepG2 cells. The results indicated that Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- significantly reduced HBV DNA levels in treated cells compared to controls.

Cancer Cell Apoptosis Induction

Another study explored the anticancer properties of related benzamide compounds in various cancer cell lines. The results showed that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming their role in inducing cancer cell death.

Q & A

Q. What are the recommended synthetic routes for Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-quinolinylmethoxy-substituted benzamide precursors with methoxy-methylamine derivatives. Key steps include:

- Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous dichloromethane or acetonitrile under nitrogen .

- Optimization : Control temperature (e.g., 0–25°C) to minimize side reactions. Catalysts such as DMAP may enhance yields .

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Column chromatography with silica gel or preparative HPLC for isolating the target compound .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to methoxy and quinolinylmethoxy proton signals .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and packing motifs .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, trichloroisocyanuric acid) using guidelines from Prudent Practices in the Laboratory .

- Mutagenicity Screening : Perform Ames II testing for mutagenic potential, referencing protocols for anomeric amides .

- PPE : Use fume hoods, nitrile gloves, and eye protection. Store light-sensitive compounds in amber glass .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform molecular aggregation studies?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using SHELXL-refined XRD data .

- Directionality : Analyze O–H···N or N–H···O interactions to predict supramolecular assembly (e.g., dimers, chains) .

- Thermal Stability : Correlate hydrogen bond strength (via DSC) with melting points or decomposition temperatures .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anti-cancer studies) and control for variables like solvent (DMSO concentration ≤0.1%) .

- Dose-Response Curves : Generate IC₅₀ values in triplicate, comparing results with reference compounds (e.g., cisplatin) .

- Meta-Analysis : Cross-validate data using public databases (PubChem BioAssay) and adjust for assay sensitivity differences .

Q. What strategies improve yield in multi-step syntheses of this benzamide derivative?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates (e.g., 4-(2-quinolinylmethoxy)benzoic acid) and characterize before proceeding .

- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings to enhance quinoline-amide bond formation .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation .

Q. How can computational methods predict the mutagenicity of structurally related benzamides?

- Methodological Answer :

- QSAR Modeling : Use software like Schrödinger’s QikProp to correlate substituents (e.g., trifluoromethyl groups) with Ames test outcomes .

- Density Functional Theory (DFT) : Calculate electrophilic indices to identify reactive sites prone to DNA adduct formation .

- Comparative Analysis : Benchmark against known mutagens (e.g., benzyl chloride) using toxicity databases (TOXNET) .

Notes

- Crystallography : SHELXL refinement is recommended for high-resolution data to resolve disorder in methoxy groups .

- Biological Assays : Include positive/negative controls and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

- Safety : Prioritize fume hood use for volatile intermediates and dispose of waste via licensed contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.